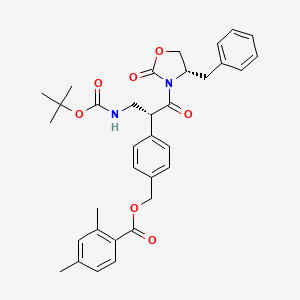

Netarsudil Impurity 3

Description

Academic Significance of Impurity Profiling in Pharmaceutical Sciences

The profiling of impurities in pharmaceuticals is a critical aspect of modern analytical chemistry and drug development. pharmainfo.inajprd.commedwinpublishers.com Impurity profiling encompasses the identification, structural elucidation, and quantitative determination of unwanted chemical substances that may be present in active pharmaceutical ingredients (APIs) and finished drug products. pharmainfo.inmedwinpublishers.com These substances, which are not the defined drug entity, can arise from various sources, including raw materials, manufacturing processes, or the degradation of the drug substance over time. moravek.commoravek.com The academic and industrial significance of this practice is rooted in ensuring the safety, efficacy, and quality of medications. pharmainfo.inlongdom.org

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines that mandate the control of impurities. longdom.orgbiotech-spain.com The presence of impurities, even in trace amounts, can potentially impact the stability of the drug product or pose health risks, ranging from reduced therapeutic effect to toxic side effects. moravek.comlongdom.org Consequently, impurity profiling serves as an essential quality control tool, providing crucial data on a drug substance's purity and the consistency of the manufacturing process. pharmainfo.in The development of sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is vital for separating, identifying, and quantifying these impurities to meet rigorous regulatory standards. ijprajournal.com

Overview of Netarsudil: Synthetic Pathway and Therapeutic Relevance

Netarsudil is a pharmaceutical compound recognized for its role in the treatment of glaucoma and ocular hypertension. medlineplus.govnih.gov Approved by the FDA in 2017, it functions as a Rho kinase (ROCK) inhibitor. nih.govdrugbank.com Its therapeutic action involves lowering intraocular pressure (IOP) by targeting the trabecular meshwork, the primary pathway for aqueous humor outflow in the eye. drugbank.comaao.orgdovepress.com By inhibiting ROCK, Netarsudil increases this outflow, and it may also reduce aqueous humor production and episcleral venous pressure. aao.orgturkjps.org

The synthesis of Netarsudil is a complex, multi-step process designed to produce a specific enantiomer, as the molecule contains a stereocenter that is prone to racemization. thieme-connect.deresearchgate.net A described asymmetric synthesis route begins with 4-(hydroxymethyl)phenylacetic acid and utilizes an Evans auxiliary to establish the correct stereochemistry. thieme-connect.dethieme-connect.com The process involves creating a β-amino acid framework and subsequently coupling it with 6-aminoisoquinoline, an expensive and relatively unreactive nucleophile. thieme-connect.de The starting materials and intermediates used in this pathway, such as (4-{[(2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid, are potential sources of process-related impurities in the final drug substance. researchgate.netnih.gov

Classification of Pharmaceutical Impurities: Process-Related and Degradation Products

Pharmaceutical impurities are broadly categorized by regulatory guidelines, such as those from the ICH, to ensure systematic evaluation and control. The primary classifications are organic impurities, inorganic impurities, and residual solvents. moravek.comich.org

Process-Related Impurities: These are substances that arise during the manufacturing process. synthinkchemicals.com They include starting materials, by-products of side reactions, intermediates that did not fully react, and residues of reagents, ligands, or catalysts used in the synthesis. moravek.comich.orguspnf.com For example, in the synthesis of Netarsudil, unreacted (4-{[(2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid (designated as Impurity 1) and an intermediate (designated as Impurity 2) have been identified as process-related impurities. turkjps.orgnih.gov The control of these impurities is managed by optimizing the manufacturing process and is verified during process validation. synthinkchemicals.com

Degradation Products: These impurities result from the chemical breakdown of the drug substance itself over time. europa.eu This degradation can be triggered by exposure to environmental factors such as light, temperature, humidity, pH, or by interaction with other ingredients in the formulation or with the packaging materials. nih.govresearchgate.net Common degradation pathways include hydrolysis, oxidation, and photolysis. moravek.com Forced degradation studies, where the drug is exposed to stress conditions, are conducted to identify potential degradation products and develop stability-indicating analytical methods. sapub.org

Structure

3D Structure

Properties

Molecular Formula |

C34H38N2O7 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[4-[(2R)-1-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate |

InChI |

InChI=1S/C34H38N2O7/c1-22-11-16-28(23(2)17-22)31(38)41-20-25-12-14-26(15-13-25)29(19-35-32(39)43-34(3,4)5)30(37)36-27(21-42-33(36)40)18-24-9-7-6-8-10-24/h6-17,27,29H,18-21H2,1-5H3,(H,35,39)/t27-,29-/m0/s1 |

InChI Key |

NSOMNFZMKOXFDK-YTMVLYRLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@H](CNC(=O)OC(C)(C)C)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)N3C(COC3=O)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Structural Characterization and Definitive Identification of Netarsudil Impurity 3

Chemical Identity and Nomenclatural Specificity of Netarsudil Impurity 3

The precise identification of any chemical compound relies on standardized nomenclature and unique identifiers. For this compound, a notable degradation product (DP), this identification is primarily established through detailed analytical studies rather than a universally consistent commercial designation.

CAS Registry Number and Chemical Abstracts Service Name

The designation "this compound" is not uniformly associated with a single Chemical Abstracts Service (CAS) Registry Number or a unique chemical name across all commercial suppliers. This ambiguity highlights the importance of relying on structural characterization from scientific literature for definitive identification.

A key scientific study on the forced degradation of Netarsudil identified six degradation products, labeling them DP 1 through DP 6. turkjps.org In this study, the compound referred to as DP 3 was structurally elucidated and proposed to be (2,4-dimethylphenyl)(hydroxy)methanolate . turkjps.org This identification is based on mass spectrometry data from forced degradation experiments. turkjps.org

However, various chemical and pharmaceutical reference standard suppliers list different compounds under the name "this compound," leading to significant discrepancies.

Interactive Table: Conflicting Commercial Designations for "this compound"

| CAS Registry Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| 2097334-22-8 | This compound | C34H38N2O7 | 586.69 | theclinivex.comchemsrc.comlgcstandards.comtlcstandards.com |

| 1781312-96-6 | 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid | C10H13NO3 | 195.2 | chromatoscientific.comkmpharma.inkmpharma.inpharmaffiliates.com |

| 1254032-67-1 | (R)-4-(3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate | C28H27N3O3 | 453.54 | sincopharmachem.com |

Note: The data in this table reflects information from various commercial suppliers and illustrates the lack of a single, consistent identity for a compound labeled "this compound." The scientifically characterized degradation product DP 3 from the literature turkjps.org is distinct from these entries.

Molecular Formula and Precise Molecular Weight Determination

Based on the scientific characterization of degradation product DP 3, its identity was determined using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). turkjps.org The electrospray ionization (ESI) mass spectrum showed an abundant parent ion at a mass-to-charge ratio (m/z) of 152 in positive ion mode, corresponding to the protonated molecule [M+H]+. turkjps.org

This finding leads to the following molecular characteristics for the scientifically identified DP 3:

Data Table: Chemical Identity of Netarsudil Degradation Product 3 (DP 3)

| Attribute | Value |

| Proposed Chemical Name | (2,4-dimethylphenyl)(hydroxy)methanolate |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Monoisotopic Mass | 152.08373 u |

| Parent Ion [M+H]+ | m/z 152 |

This degradation product, DP 3, is formed through the cleavage of the Netarsudil molecule. turkjps.org

Spectroscopic and Chromatographic Approaches for Definitive Identification

The definitive identification and structural elucidation of pharmaceutical impurities like this compound are accomplished through advanced analytical techniques. nih.govtandfonline.comtandfonline.com Forced degradation studies, which expose the drug substance to stress conditions like acid, base, and peroxide, are instrumental in generating and subsequently identifying potential impurities. turkjps.orgnih.govjournalagent.com

Mass Spectrometry (MS) for Parent Ion and Fragmentation Pattern Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for characterizing the degradation products of Netarsudil. turkjps.orgnih.gov In these studies, the mass detector is typically operated in positive electrospray ionization (ESI) mode to generate protonated molecular ions [M+H]+. turkjps.orgsemanticscholar.org

For the specific degradation product DP 3, analysis of the stressed sample solution revealed a distinct chromatographic peak that, upon entering the mass spectrometer, showed an abundant parent ion at m/z 152 . turkjps.org This mass corresponds to the proposed structure of (2,4-dimethylphenyl)(hydroxy)methanolate, which results from the loss of a C19H17N3O fragment from the parent Netarsudil molecule. turkjps.org

Structural confirmation of the degradation products is achieved using collision-induced dissociation (CID) mass spectrometry. turkjps.orgnih.govsemanticscholar.orgresearchgate.net This MS/MS technique involves selecting the parent ion (in this case, m/z 152) and subjecting it to fragmentation by colliding it with an inert gas. semanticscholar.org The resulting product ions create a fragmentation pattern that serves as a structural fingerprint for the compound. The characterization of all six observed degradation products of Netarsudil was performed based on their CID mass spectral data. turkjps.orgjournalagent.comresearchgate.netnih.gov

The CID spectrum for Netarsudil DP 3 is particularly informative. The analysis provided clear evidence for its structure through a distinct fragmentation pathway. The parent ion at m/z 152 fragments to produce an abundant product ion at m/z 78 . turkjps.org This specific fragmentation is attributed to the loss of a C4H6O neutral fragment from the parent ion. turkjps.org

Interactive Table: Mass Spectral Fragmentation Data for Netarsudil DP 3

| Analyte | Parent Ion (m/z) | Key Product Ion (m/z) | Proposed Neutral Loss | Source(s) |

| Netarsudil DP 3 | 152 [M+H]+ | 78 [M+H - C4H6O]+ | C4H6O | turkjps.org |

This detailed mass spectral evidence provides a high degree of confidence in the structural assignment of this compound as the specific degradation product (DP 3) characterized in the literature. turkjps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the analysis of chromophores within a molecule. In the context of this compound, UV-Vis spectroscopy would be employed to identify and characterize the parts of the molecule that absorb light in the ultraviolet and visible regions. The chromophoric systems in this compound are expected to be similar to those in Netarsudil itself, primarily the isoquinoline (B145761) and the substituted benzene (B151609) rings.

In a typical analysis, a solution of this compound would be scanned over a wavelength range of 200 to 400 nm to obtain its UV absorption spectrum. researchgate.net This spectrum would exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within the chromophores. The isoquinoline ring system, in particular, is expected to produce a distinct UV absorption profile. By comparing the UV spectrum of the impurity with that of Netarsudil and other related compounds, analysts can confirm the presence of these key structural motifs. While specific UV-Vis spectral data for this compound is not publicly available in the cited literature, the general approach involves identifying an iso-absorptive wavelength for the detection of Netarsudil and its impurities. researchgate.net

The data obtained from UV-Vis spectroscopy is not sufficient for a complete structural elucidation on its own but serves as a crucial tool for quantitative analysis and for confirming the presence of the main chromophoric systems within the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. Through various NMR experiments, such as ¹H NMR and ¹³C NMR, a complete assignment of the hydrogen and carbon atoms in the molecule can be achieved. While the detailed experimental NMR data for this compound is proprietary to the manufacturers of the reference standard, the expected chemical shifts can be predicted based on its known structure. openpr.comsynzeal.com

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:

Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline and the two benzene rings.

Aliphatic Protons: Signals for the protons of the ethyl bridge and the methylene (B1212753) group of the benzyl (B1604629) ester.

Boc Group Protons: A characteristic singlet peak at approximately 1.4 ppm, integrating to nine protons, which is a definitive indicator of the presence of the tert-butyloxycarbonyl protecting group.

Amine and Amide Protons: Signals for the NH protons, which may be broad and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include:

Carbonyl Carbons: Resonances for the amide and ester carbonyl carbons, typically in the downfield region of the spectrum.

Aromatic Carbons: A series of signals corresponding to the carbon atoms of the isoquinoline and benzene rings.

Boc Group Carbons: Signals for the quaternary and methyl carbons of the Boc group.

Aliphatic Carbons: Resonances for the carbons of the ethyl and methylene groups.

Mechanistic Understanding of Netarsudil Impurity 3 Formation

Pathways of Process-Related Formation during Netarsudil Synthesis

The formation of impurities during the manufacturing process of a drug substance is a critical aspect of quality control. These process-related impurities can originate from starting materials, intermediates, or side reactions.

The synthesis of Netarsudil is a multi-step process that involves several key precursors and intermediates. One of the primary starting materials is a derivative of phenylacetic acid, specifically (4-{[ (2,4-dimethylbenzoyl)oxy]methyl}phenyl)acetic acid. nih.govresearchgate.net This starting material and subsequent intermediates in the synthetic cascade are potential sources for the generation of Netarsudil Impurity 3.

The core structure of this compound, the 3-amino-2-phenylpropanoic acid backbone, is introduced early in the synthesis. Incomplete reactions or the presence of unreacted starting materials or intermediates can lead to the formation of various impurities. If the ester or amide functionalities of later-stage intermediates are prematurely cleaved under certain reaction conditions, it could potentially lead to the formation of 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid.

The specific reaction conditions employed during the synthesis of Netarsudil play a crucial role in the impurity profile of the final product. The use of acidic or basic conditions, elevated temperatures, or specific catalysts can promote side reactions that may lead to the formation of this compound.

For instance, the coupling reaction to form the amide bond in the Netarsudil molecule is a critical step. researchgate.net If this reaction is not driven to completion, or if side reactions such as hydrolysis of ester or amide groups occur, it could result in the generation of impurities. The presence of moisture or nucleophilic reagents could potentially facilitate the hydrolysis of key intermediates, leading to the formation of the carboxylic acid moiety present in this compound.

Elucidation of Degradation Mechanisms Leading to this compound

The stability of a drug substance is a critical quality attribute, and understanding its degradation pathways is essential. Forced degradation studies are instrumental in identifying potential degradation products that could form under various stress conditions.

Forced degradation studies on Netarsudil have been conducted under a range of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to elucidate its degradation pathways. nih.govtandfonline.com These studies have revealed that Netarsudil is susceptible to degradation under several of these conditions, leading to the formation of multiple degradation products (DPs).

Significant degradation of Netarsudil has been observed under acidic, basic, oxidative, and photolytic conditions, while it has shown to be relatively stable under thermal stress. nih.gov In these studies, various degradation products were identified and characterized using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

| Stress Condition | Extent of Degradation | Key Degradation Products Identified |

|---|---|---|

| Acidic (0.1 N HCl) | Significant | DP1, DP2, DP6 |

| Basic (0.1 N NaOH) | Significant | DP2, DP4, DP5 |

| Oxidative (3% H₂O₂) | Significant | DP4, DP6 |

| Photolytic (UV light at 254 nm) | Significant | DP2, DP3 |

| Thermal (60°C) | Not Considerable | - |

While the aforementioned forced degradation studies did not explicitly identify a degradation product as "this compound," the structural elucidation of the observed degradation products provides valuable insights into its potential formation. One of the identified degradation products, DP4, is 3-amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide. nih.gov

The formation of this compound, which is 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid, can be postulated as a subsequent degradation product of DP4 or a related intermediate. This would involve the hydrolytic cleavage of the amide bond linking the aminoisoquinoline moiety to the propanamide backbone. This hydrolysis is a plausible reaction under both acidic and basic conditions, which were shown to cause significant degradation of Netarsudil.

The kinetics of this degradation would likely be influenced by pH and temperature. Under acidic conditions, the amide bond would be susceptible to acid-catalyzed hydrolysis. Conversely, under basic conditions, base-catalyzed hydrolysis would be the predominant mechanism. The rate of formation of this compound would therefore be dependent on the specific stress conditions applied.

Advanced Analytical Method Development and Validation for Netarsudil Impurity 3

Development of Stability-Indicating Chromatographic Methodologies

A stability-indicating analytical method is crucial as it provides definitive evidence of how the quality of a drug substance varies under the influence of environmental factors like light, heat, and humidity. Such methods must be able to separate the drug from its degradation products and process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility and efficiency in separating a wide range of compounds. The development of a robust RP-HPLC method for Netarsudil and its impurities, including Impurity 3, involved systematic optimization of several key chromatographic parameters to achieve the desired selectivity, resolution, and sensitivity.

The choice of the stationary phase is critical for achieving effective separation. For the analysis of Netarsudil and its impurities, various C18 columns were evaluated to find the optimal stationary phase that provides the best resolution and peak shape. semanticscholar.org Among the columns tested, the ZORBAX Eclipse XDB C18 column (250 x 4.6 mm; 5 µm particle size) was identified as the most suitable. semanticscholar.orgresearchgate.nettrdizin.gov.tr This column is known for its high-performance silica (B1680970), double end-capping, and excellent stability across a wide pH range, which contributes to symmetrical peak shapes for polar and basic compounds like Netarsudil and its related substances. The characterization of this column demonstrated superior selectivity and resolution between the main Netarsudil peak and the peaks corresponding to its various impurities, including Impurity 3. semanticscholar.org

The mobile phase composition was meticulously optimized to ensure efficient elution and separation. The final optimized mobile phase consisted of a ternary mixture of acetonitrile (B52724), methanol (B129727), and a pH 4.6 phosphate (B84403) buffer in a volumetric ratio of 45:35:20. semanticscholar.orgresearchgate.nettrdizin.gov.tr This combination provides the necessary polarity and ionic strength to resolve closely eluting compounds. The pH of the aqueous component is controlled to maintain the analytes in a consistent ionization state, which is crucial for reproducible retention times and sharp peaks. The analysis is performed under isocratic elution, where the mobile phase composition remains constant throughout the run, simplifying the method and ensuring robustness. researchgate.nettrdizin.gov.tr The flow rate is maintained at 1.0 mL/min. researchgate.nettrdizin.gov.tr

To ensure sensitive detection of both Netarsudil and its impurities, an optimal detector wavelength was selected. The UV-visible absorption spectra for Netarsudil and its impurities were recorded over a scan range of 200-400 nm. semanticscholar.orgnih.gov An iso-absorptive point, where all compounds exhibit significant and comparable absorbance, was identified. The wavelength of 257 nm was chosen for monitoring, as it provides adequate sensitivity for both the parent drug and all relevant impurities, including Impurity 3, allowing for their accurate quantification even at low concentration levels. semanticscholar.orgresearchgate.nettrdizin.gov.tr

Table 1: Optimized RP-HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase | ZORBAX Eclipse XDB C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : pH 4.6 Phosphate Buffer (45:35:20, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector Wavelength | 257 nm |

| Column Temperature | Ambient |

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. Although specific UPLC methods for the standalone quantification of Netarsudil Impurity 3 are not extensively detailed in the literature, the application of UPLC/MS has been reported for the analysis of Netarsudil in combination with other drugs. researchgate.net The principles of UPLC suggest that a properly developed method could offer significantly reduced run times and improved resolution between Netarsudil and its closely related impurities, including Impurity 3. This would be particularly beneficial for high-throughput quality control environments.

Regulatory Framework and Quality Assurance for Netarsudil Impurity 3

Compliance with International Council for Harmonisation (ICH) Guidelines

Adherence to ICH guidelines is mandatory for the registration of new drug substances in major markets like the Europe, Japan, and the United States. These guidelines provide a unified standard for quality, safety, and efficacy.

The ICH Q3A(R2) guideline specifically addresses the control of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It provides a framework for the reporting, identification, and qualification of impurities. ich.orgikev.org

Classification and Reporting: According to ICH Q3A, impurities are classified as organic, inorganic, or residual solvents. ich.orgjpionline.org Netarsudil Impurity 3, with the chemical name 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid, is an organic impurity. synzeal.comsimsonpharma.comkmpharma.in The guideline establishes reporting thresholds, which are based on the maximum daily dose of the drug. ich.orgfda.gov Any impurity found at a level greater than the reporting threshold must be reported in the registration application. fda.gov For a drug with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. ich.orgfda.gov

Identification: The guideline sets an "identification threshold," which is the level above which an impurity's structure must be determined. ikev.orgjpionline.org If the level of this compound exceeds this threshold in any batch manufactured by the proposed commercial process, its chemical structure must be confirmed. ikev.org

Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if its level has been adequately justified by safety or clinical studies. ich.org The qualification threshold is the limit above which an impurity's safety must be established. fda.gov

The ICH Q3A decision tree guides the process for qualifying and controlling impurities, ensuring that all potential risks are assessed. jpionline.org

To accurately monitor and control this compound, the analytical methods used must be validated according to ICH Q2(R1) guidelines. ich.orgjetir.org This guideline ensures that the analytical procedure is suitable for its intended purpose. europa.eu The validation process involves evaluating several key performance characteristics of the method.

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities or degradation products. jetir.org Forced degradation studies, where Netarsudil is exposed to stress conditions like acid, base, and peroxide, are performed to demonstrate the method's ability to separate the drug from its degradation products and process-related impurities. nih.govresearchgate.net

Linearity and Range: The method must demonstrate linearity—a direct proportionality between the concentration of the impurity and the analytical signal—over a specified range. ich.orgeuropa.eu For impurities, this range is typically from the limit of quantification (LOQ) to 120% of the specification limit. europa.eu Studies have established linear calibration curves for Netarsudil impurities in concentration ranges such as 0.025-0.2 µg/mL. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgeuropa.eu Accuracy is often assessed by spiking the drug substance with known amounts of the impurity and measuring the recovery. europa.eu Precision is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jetir.org These are critical for controlling trace-level impurities. jetir.org For Netarsudil impurities, sensitive RP-HPLC methods have been developed with LODs reported as low as 0.003 µg/mL. nih.govresearchgate.net

The table below summarizes the validation parameters for analytical procedures as per ICH Q2(R1).

| Validation Characteristic | Description | Typical Requirement for Impurity Quantification |

| Specificity | Ability to assess the analyte in the presence of other components. | Demonstrated through resolution from other peaks, particularly in forced degradation studies. |

| Linearity | Proportional relationship between concentration and analytical response. | A minimum of 5 concentrations are recommended to establish linearity. ich.org |

| Range | Interval between upper and lower concentrations for which the method is precise, accurate, and linear. | From LOQ to 120% of the impurity specification limit. |

| Accuracy | Closeness of test results to the true value. | Assessed using a minimum of 9 determinations over 3 concentration levels (e.g., 3 replicates each). europa.eu |

| Precision | Degree of scatter between a series of measurements. | Assessed for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Typically determined by signal-to-noise ratio (e.g., 3:1). jetir.org |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). jetir.org |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Shows reliability of the method during normal usage. ich.org |

Establishment of Impurity Specifications and Control Strategies for this compound

A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. For this compound, this involves setting an acceptance criterion, or specification, in the final drug substance.

The specification for an impurity is a numerical limit with which the drug substance must comply. The rationale for including or excluding an impurity in the specification is based on a thorough evaluation of the impurity profiles observed in batches manufactured during clinical development and by the proposed commercial process. ich.orgikev.org The limits themselves are established based on the qualification thresholds defined in ICH Q3A. jpionline.org Any impurity with a specific acceptance criterion is referred to as a "specified impurity". ich.orgikev.org

The control strategy for this compound extends beyond final product testing. It encompasses controls on starting materials, intermediates, and the manufacturing process itself, based on a scientific understanding of how the impurity is formed.

Role of Certified Reference Materials and Analytical Standards for this compound

Certified Reference Materials (CRMs) and analytical standards are indispensable for the accurate control of impurities. synzeal.comsynzeal.com A reference standard for this compound is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. simsonpharma.com

The primary uses of a this compound reference standard include:

Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time to that of the standard.

Method Development and Validation: Developing and validating analytical methods (e.g., HPLC) by establishing parameters like specificity, linearity, accuracy, and precision. synzeal.com

Quantification: Accurately determining the amount of the impurity present in a batch of Netarsudil drug substance.

Quality Control (QC): Routine testing of raw materials, intermediates, and the final drug substance to ensure compliance with the established specifications. synzeal.com

Suppliers provide these reference standards with a Certificate of Analysis (CoA), which includes detailed characterization data to meet regulatory compliance. synzeal.comsimsonpharma.com

The table below details the properties of the this compound analytical standard.

| Property | Value |

| Chemical Name | 3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid synzeal.comsimsonpharma.comkmpharma.in |

| CAS Number | 1781312-96-6 synzeal.comsimsonpharma.comkmpharma.inpharmaffiliates.com |

| Molecular Formula | C10H13NO3 synzeal.comsimsonpharma.comkmpharma.inpharmaffiliates.com |

| Molecular Weight | 195.22 g/mol simsonpharma.compharmaffiliates.com |

Future Research Trajectories in Netarsudil Impurity 3 Studies

Exploration of Novel Synthetic Routes for Reduced Impurity 3 Formation

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex process where the formation of impurities is a significant concern. pharmatimesofficial.com In the context of Netarsudil, process-related impurities can arise from starting materials or intermediates remaining in the final product. nih.govresearchgate.net The current asymmetric synthesis of Netarsudil is a multi-step process that has been optimized for yield and enantiomeric purity. researchgate.net However, the potential for impurity formation remains.

Future research will likely focus on developing novel synthetic routes that are inherently cleaner and more efficient, thereby minimizing the formation of Netarsudil Impurity 3. pharmatimesofficial.com This could involve the exploration of alternative starting materials, reagents, and reaction conditions. pharmaguideline.com A shift in the manufacturing pathway might also be considered if the current route is found to be a primary contributor to the formation of this specific impurity. pharmaguideline.com

Key areas for exploration in novel synthetic routes include:

Alternative Coupling Reagents: The coupling of the β-amino acid with 6-aminoisoquinoline is a critical step in the synthesis of Netarsudil. researchgate.net Research into novel, non-racemizing activating agents could lead to higher yields and fewer byproducts, including Impurity 3.

Enzymatic Synthesis: The use of enzymes as catalysts in pharmaceutical synthesis is a growing field. Biocatalysis can offer high selectivity and milder reaction conditions, potentially reducing the formation of process-related impurities.

Continuous Flow Chemistry: Shifting from batch to continuous manufacturing can offer better control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to a more consistent product with lower impurity levels.

By focusing on these areas, researchers can develop more robust and efficient synthetic processes that inherently design out the formation of this compound.

Advanced Computational Modeling for Impurity Prediction and Risk Assessment

The integration of computational tools in pharmaceutical development offers a powerful approach to predicting and managing impurities. rsc.org In silico models can simulate reaction kinetics and fluid dynamics, allowing researchers to identify optimal conditions and predict potential impurity formation before any physical experiments are conducted.

For this compound, advanced computational modeling can play a crucial role in understanding its formation pathways and assessing the associated risks. By employing techniques such as computational fluid dynamics (CFD) and quantitative structure-activity relationship (QSAR) models, researchers can gain valuable insights into the manufacturing process.

Future research in computational modeling for this compound will likely involve:

Kinetic Modeling of Impurity Formation: Developing detailed kinetic models of the Netarsudil synthesis can help identify the specific reaction steps and conditions that lead to the formation of Impurity 3. This understanding is the first step towards its control.

Predictive Impurity Profiling: Utilizing software that can predict the degradation pathways of Netarsudil under various stress conditions (e.g., acid, base, light) can help in identifying potential degradation products, some of which may be structurally related to Impurity 3. tandfonline.comsemanticscholar.org

Risk Assessment through In Silico Toxicology: Once potential impurities are identified, their toxicological profiles can be predicted using computational models. This allows for a risk-based approach to impurity control, focusing on those with the highest potential for harm.

The following table outlines potential computational tools and their applications in the study of this compound:

| Computational Tool | Application in this compound Studies | Potential Benefits |

| Computational Fluid Dynamics (CFD) | Simulating the mixing and reaction environment within the reactor to identify areas of non-uniformity that could lead to impurity formation. | Optimization of reactor design and operating conditions to ensure consistent reaction and minimize side reactions. |

| Quantum Mechanics (QM) | Calculating the energy barriers for different reaction pathways to understand the likelihood of Impurity 3 formation versus the desired product. | Guiding the selection of catalysts and reaction conditions that favor the formation of Netarsudil. |

| Molecular Docking | Simulating the interaction of Netarsudil and its impurities with biological targets to predict potential toxicity. | Early identification of potentially harmful impurities, allowing for targeted control strategies. |

| Machine Learning Algorithms | Developing predictive models based on historical manufacturing data to identify process parameters that correlate with the formation of Impurity 3. | Proactive process control to maintain impurity levels within acceptable limits. |

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the development of safer and more efficient manufacturing processes for Netarsudil.

Development of Real-Time Process Analytical Technology (PAT) for Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.gov The goal of PAT is to ensure final product quality by building it into the process from the start. ijhacr.com The application of Quality by Design (QbD) principles, supported by PAT, is becoming increasingly important in pharmaceutical manufacturing. ijhacr.comnih.govopenaccessjournals.comglobalresearchonline.netresearchgate.net

For this compound, the development of real-time PAT methods for its monitoring would represent a significant advancement in quality control. Traditional methods often rely on offline analysis, which can be time-consuming and may not provide a true representation of the process in real-time. pharmatimesofficial.com

Future research in this area will focus on the implementation of various spectroscopic and chromatographic techniques for in-line or at-line monitoring of the Netarsudil manufacturing process:

Spectroscopic Techniques:

Raman Spectroscopy: This technique can provide real-time information about the chemical composition of the reaction mixture, allowing for the monitoring of both the consumption of reactants and the formation of products and impurities.

Near-Infrared (NIR) Spectroscopy: NIR is another powerful tool for real-time process monitoring and can be used to determine the concentration of various components in the reaction mixture.

Chromatographic Techniques:

In-line High-Performance Liquid Chromatography (HPLC): The development of miniaturized and robust HPLC systems that can be integrated directly into the manufacturing process would allow for the real-time separation and quantification of Netarsudil and its impurities.

The data generated from these PAT tools can be used to build process models that allow for predictive control of the manufacturing process, ensuring that the level of this compound is consistently maintained below the required threshold.

The following table summarizes potential PAT tools for the real-time monitoring of this compound:

| PAT Tool | Principle of Operation | Potential Application in Netarsudil Synthesis |

| In-line Raman Spectroscopy | Measures the vibrational modes of molecules to provide a chemical fingerprint. | Real-time monitoring of the conversion of reactants to Netarsudil and the formation of Impurity 3. |

| In-line NIR Spectroscopy | Measures the absorption of near-infrared light by the sample to determine its composition. | Monitoring the concentration of key components in the reaction mixture to ensure the process is proceeding as expected. |

| At-line HPLC | A small, automated HPLC system located next to the production line for rapid analysis of process samples. | Frequent monitoring of the impurity profile of the reaction mixture to detect any deviations from the desired process conditions. |

| Process Mass Spectrometry | Directly samples and analyzes the gas or liquid phase of a reaction to provide real-time information on its composition. | Monitoring of volatile reactants or byproducts that may be indicative of Impurity 3 formation. |

The successful implementation of these advanced PAT tools will be a key enabler for the continuous improvement of the Netarsudil manufacturing process, leading to a higher quality and safer product for patients.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Netarsudil Impurity 3 in drug products?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for impurity profiling. Stability-indicating methods must be validated for specificity, accuracy, linearity, and robustness per ICH Q2(R1) guidelines. For example, accelerated stability studies (e.g., 25°C/40% RH for 6 months) can track impurity levels relative to drug product specifications .

- Data Interpretation : Ensure the limit of quantitation (LOQ) is below 0.10% for early detection, as seen in Netarsudil Ophthalmic Solution studies where impurities increased by ~40% under accelerated conditions .

Q. How should researchers design stability studies to monitor this compound formation?

- Experimental Design : Conduct long-term (2-8°C for 36 months) and accelerated (25-40°C with variable humidity) stability testing. Track impurities using validated chromatographic methods and correlate results with ICH Q1A guidelines. Include control batches with initial impurity levels at the LOQ to establish baselines .

- Critical Parameters : Monitor temperature, humidity, and light exposure rigorously. For instance, a 30°C/65% RH condition over 3 months may reveal degradation pathways unique to Impurity 3 .

Q. What regulatory thresholds apply to elemental impurities in Netarsudil formulations?

- Guidance : Follow USP <232>, <233>, and ICH Q3D for permissible limits of elemental impurities. Impurities not intentionally added (e.g., residual catalysts) must be quantified via inductively coupled plasma mass spectrometry (ICP-MS). Risk assessments should confirm absence of toxic metals like Pb or Cd at levels exceeding 1 ppm .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed to confirm its identity?

- Techniques : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to determine molecular structure. For example, LC-MS/MS fragmentation patterns (e.g., m/z ratios) can differentiate isobaric impurities, as demonstrated in ramipril impurity studies .

- Case Study : Isolate the impurity via preparative HPLC and compare spectral data with known degradation products of Netarsudil, such as AR-13323 or AR-13712 .

Q. What experimental strategies resolve contradictions in impurity data across stability batches?

- Root-Cause Analysis : Investigate variability in raw material sources, synthesis pathways, or storage conditions. For example, if Impurity 3 levels spike inconsistently, assess whether hydrolysis or oxidation pathways dominate under specific humidity or temperature conditions .

- Statistical Tools : Apply multivariate analysis (e.g., ANOVA) to stability data. If a batch exceeds the 30% TTC (threshold of toxicological concern) for genotoxic impurities, revise intermediate testing protocols per EMA guidelines .

Q. How can researchers synthesize and characterize this compound for use as a reference standard?

- Synthesis Protocol : Optimize reaction conditions (e.g., pH, temperature) to mimic degradation pathways observed in stability studies. Use orthogonal purification methods (e.g., column chromatography, crystallization) to achieve >95% purity .

- Characterization : Validate the impurity against a certified reference material (CRM) using HPLC-UV and LC-HRMS. Include a detailed certificate of analysis (CoA) with spectral data, retention times, and impurity-to-parent drug ratios .

Q. What ethical considerations apply when reporting impurity data in clinical trials involving Netarsudil?

- Compliance : Align with IRB protocols for data transparency, especially if impurities exceed safety thresholds. Disclose impurity profiles in informed consent documents and ensure patient privacy during adverse event reporting .

- Best Practices : Cross-validate impurity data across independent labs to mitigate negligence claims. For example, discrepancies in Impurity 3 quantification between labs should trigger method revalidation .

Data Management and Reporting

Q. How should researchers handle elemental impurity data to meet USP and ICH requirements?

- Documentation : Include batch-specific elemental profiles in CoAs, emphasizing metals like As, Hg, and Pd. Use ICP-MS to verify compliance with daily intake limits (e.g., 1.5 µg/day for Pb) .

- Risk Mitigation : If elemental impurities are undetectable, justify their absence via process knowledge (e.g., no intentional use in synthesis) .

Q. What statistical frameworks are optimal for analyzing impurity trends in large datasets?

- Tools : Implement software like Freethink’s ASAPprime® for predictive modeling of impurity growth. Apply linear regression to correlate impurity levels with storage duration and environmental factors .

- Visualization : Use heatmaps or time-series plots to highlight critical thresholds (e.g., 0.15% for unspecified impurities per ICH Q3B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.